molecular formula C30H18Br2N2 B8349897 1,4-Dibromo-3,6-di(carbazole-9-yl)benzene

1,4-Dibromo-3,6-di(carbazole-9-yl)benzene

Cat. No. B8349897
M. Wt: 566.3 g/mol
InChI Key: XBIMFELWQQZGNT-UHFFFAOYSA-N
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Description

1,4-Dibromo-3,6-di(carbazole-9-yl)benzene is a useful research compound. Its molecular formula is C30H18Br2N2 and its molecular weight is 566.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,4-Dibromo-3,6-di(carbazole-9-yl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Dibromo-3,6-di(carbazole-9-yl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C30H18Br2N2

Molecular Weight

566.3 g/mol

IUPAC Name

9-(2,5-dibromo-4-carbazol-9-ylphenyl)carbazole

InChI

InChI=1S/C30H18Br2N2/c31-23-18-30(34-27-15-7-3-11-21(27)22-12-4-8-16-28(22)34)24(32)17-29(23)33-25-13-5-1-9-19(25)20-10-2-6-14-26(20)33/h1-18H

InChI Key

XBIMFELWQQZGNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=C(C=C4Br)N5C6=CC=CC=C6C7=CC=CC=C75)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.16 g (6.1 mmole) of copper iodide and 200 ml of anhydrous dioxane were put in a three-necked flask of 300 ml, 0.41 ml (6.1 mmole) of diaminoethane was dropped at room temperature under nitrogen flow, and the mixture was stirred for 15 minutes at room temperature and heated to 60° C. This solution was allowed to cool to room temperature, 56.8 g (244 mmole) of potassium phosphate, 12.0 g (30.5 mmole) of 1,2,4,5-tetrabromobenzene and 40.8 g (244 mmole) carbazole were added, and heated with stirring at 80° C. under nitrogen flow for 48 hours. After the reaction was completed, the reaction mixture was hot-filtered using Celite to remove insoluble matter. The filtrate was concentrated under reduced pressure. The residue was refined by NH-modified silica gel silica gel column chromatography (eluent:hexane/toluene: 1/2). The obtained crystal was repeatedly recrystallized from toluene and chloroform to give 0.90 g of a white crystal of 1,4-dibromo-3,6-di(carbazole-9-yl)benzene (yield: 5.2%). By reacting two equivalent weight of 4-(2-phenylindole-1-yl)phenyl boronic acid with this 1,4-dibromo-3,6-di(carbazole-9-yl)benzene, 1,4-di(carbazole-9-yl)-2,5-bis{4-(2-phenylindole-1-yl)phenyl}benzene was obtained. The melting point of this compound was 376° C., and the glass transition temperature was 184° C.
Quantity
56.8 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
40.8 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
1.16 g
Type
catalyst
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

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